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molecular formula C11H9BrO3 B8411539 3-Bromo-2-(1,3-dioxolan-2-yl)-1-benzofuran

3-Bromo-2-(1,3-dioxolan-2-yl)-1-benzofuran

Cat. No. B8411539
M. Wt: 269.09 g/mol
InChI Key: KLDLDUZMQGWJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067515B2

Procedure details

3-bromo-1-benzofuran-2-carbaldehyde (5.49 g, 24.4 mmol) is combined with para-toluene sulfonic acid hydrate (232 mg, 1.2 mmol) and ethylene glycol (2.44 ml, 43.9 mmol) in benzene (75 ml). The reaction is refluxed with a Dean-Stark trap for 5 h. The mixture is cooled to rt and diluted with saturated NaHCO3 solution (20 ml) and left to stir for an additional 12 h. The layers are allowed to separate, and the organic layer is dried over Na2SO4, filtered, and concentrated to afford 6.6 g (100%) of 3-bromo-2-(1,3-dioxolan-2-yl)-1-benzofuran as a dark brown oil. HRMS (FAB) calcd for C11H9BrO3+H: 268.9814, found 268.9821.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
232 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[CH:11]=[O:12].[CH2:13](O)[CH2:14][OH:15]>C1C=CC=CC=1.C([O-])(O)=O.[Na+].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[CH:11]1[O:15][CH2:14][CH2:13][O:12]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
5.49 g
Type
reactant
Smiles
BrC1=C(OC2=C1C=CC=C2)C=O
Step Two
Name
Quantity
2.44 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
232 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for an additional 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed with a Dean-Stark trap for 5 h
Duration
5 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to separate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(OC2=C1C=CC=C2)C2OCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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